molecular formula C25H27N3O5S B11410211 N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B11410211
M. Wt: 481.6 g/mol
InChI Key: DHEDUNLJZSQUHI-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an ethoxyphenyl group, a benzofuro[3,2-d]pyrimidin-2-yl moiety, and a sulfanylacetamide linkage, making it an interesting subject for chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Benzofuro[3,2-d]pyrimidin-2-yl Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the benzofuro[3,2-d]pyrimidin-2-yl core.

    Introduction of the Ethoxypropyl Group: The ethoxypropyl group can be introduced via alkylation reactions using ethoxypropyl halides in the presence of a base.

    Attachment of the Sulfanylacetamide Linkage: This involves the reaction of the intermediate with a suitable thiol and acetamide derivative under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine

The compound could have potential therapeutic applications, particularly if it exhibits bioactivity against certain diseases. Research may focus on its efficacy, toxicity, and mechanism of action in medical applications.

Industry

In industry, this compound might be used in the development of new materials, pharmaceuticals, or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The pathways involved might include inhibition or activation of specific biochemical processes, leading to the desired therapeutic or chemical effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxyphenyl)-2-{[3-(3-methoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}propionamide

Uniqueness

N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H27N3O5S/c1-3-31-15-9-14-28-24(30)23-22(17-10-5-7-12-19(17)33-23)27-25(28)34-16-21(29)26-18-11-6-8-13-20(18)32-4-2/h5-8,10-13H,3-4,9,14-16H2,1-2H3,(H,26,29)

InChI Key

DHEDUNLJZSQUHI-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OCC

Origin of Product

United States

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